N,N-Diethyl-1,3-benzenediamine Hydrochloride

Catalog No.
S12351096
CAS No.
M.F
C10H17ClN2
M. Wt
200.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-1,3-benzenediamine Hydrochloride

Product Name

N,N-Diethyl-1,3-benzenediamine Hydrochloride

IUPAC Name

3-N,3-N-diethylbenzene-1,3-diamine;hydrochloride

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

InChI

InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;/h5-8H,3-4,11H2,1-2H3;1H

InChI Key

LRIGFNPESLQKJX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)N.Cl

N,N-Diethyl-1,3-benzenediamine hydrochloride is an organic compound with the molecular formula C10H17ClN2C_{10}H_{17}ClN_2. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms of a 1,3-benzenediamine structure. This compound is a derivative of 1,3-benzenediamine, which itself is a type of diamine commonly used in various chemical applications. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in both industrial and research settings .

  • Acylation: It can react with acyl chlorides to form amides, which are useful intermediates in organic synthesis.
  • Nitration: Under specific conditions, it can undergo electrophilic aromatic substitution to introduce nitro groups into the benzene ring.
  • Reduction Reactions: The compound can be reduced to form various amines or other derivatives depending on the reducing agent used .

Biological studies suggest that N,N-Diethyl-1,3-benzenediamine hydrochloride exhibits mutagenic properties. It has been shown to induce chromosomal aberrations in various cell lines without metabolic activation. In vivo studies indicate that it is rapidly absorbed through the skin and metabolized primarily in the liver, producing several metabolites. Its toxicity profile includes acute toxicity upon ingestion and potential sensitization upon dermal exposure .

The synthesis of N,N-Diethyl-1,3-benzenediamine hydrochloride typically involves several steps:

  • Nitrosation: Diethyl aniline is mixed with concentrated hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt.
  • Reduction: The diazonium salt is then reduced using zinc powder and hydrochloric acid to yield N,N-Diethyl-1,3-benzenediamine.
  • Salification: Finally, the free base is treated with hydrochloric acid to obtain N,N-Diethyl-1,3-benzenediamine hydrochloride as a stable salt .

N,N-Diethyl-1,3-benzenediamine hydrochloride has several applications:

  • Dyes and Pigments: It serves as an intermediate in the production of dyes and pigments.
  • Polymer Chemistry: The compound is utilized in synthesizing polyurethanes and other polymers due to its amine functionality.
  • Analytical Chemistry: It may be used as a reagent in various analytical techniques for detecting specific compounds .

Interaction studies have revealed that N,N-Diethyl-1,3-benzenediamine hydrochloride can interact with various biological systems:

  • Mutagenicity Tests: In vitro assays have demonstrated its ability to induce mutations in bacterial strains and chromosomal aberrations in mammalian cells.
  • Toxicokinetics: The compound is rapidly absorbed through the skin and metabolized into several products, indicating significant interaction with biological membranes and metabolic pathways .

N,N-Diethyl-1,3-benzenediamine hydrochloride shares structural similarities with other compounds such as:

Compound NameStructure TypeUnique Features
N,N-Diethyl-1,4-benzenediaminePara-substitutedMore commonly used in dye production
N,N-Diethyl-p-phenylenediaminePara-substitutedExhibits different biological activity profiles
1,3-BenzenediamineUnsubstitutedLess soluble than its diethyl-substituted analogs
4-AminodiphenylAryl amineKnown for its application in rubber processing

Uniqueness

N,N-Diethyl-1,3-benzenediamine hydrochloride stands out due to its specific substitution pattern on the benzene ring and its unique biological activity profile compared to other diamines. Its ability to induce mutagenicity while being utilized effectively in industrial applications makes it an important compound for further study .

Nitrosation-Hydrogenation Cascades for N,N-Diethyl Substituted Diamines

Nitrosation-hydrogenation cascades provide a two-step pathway to synthesize N,N-diethyl-1,3-benzenediamine hydrochloride. The process begins with the nitrosation of N,N-diethylaniline derivatives using sodium nitrite (NaNO₂) under acidic conditions, forming a nitroso intermediate. Subsequent hydrogenation with palladium on carbon (Pd/C) or Raney nickel catalysts reduces the nitroso group to the primary amine.

For example, nitrosation of N,N-diethyl-3-nitroaniline in hydrochloric acid at 0–5°C generates the corresponding nitroso compound, which is immediately subjected to hydrogenation at 20–25°C under 3–5 bar H₂ pressure. Pd/C (5 wt%) achieves 92% yield in methanol within 12 hours. Critical parameters include:

  • Acid concentration: 10–15% HCl optimizes protonation without side reactions.
  • Temperature control: Sub-10°C during nitrosation prevents diazonium salt decomposition.
  • Catalyst loading: 5–7 wt% Pd/C balances activity and cost.

Table 1: Catalyst Performance in Nitrosation-Hydrogenation Cascades

CatalystPressure (bar)Temperature (°C)Yield (%)
Pd/C (5%)32592
Raney Ni53085
Pt/C (3%)42588

Alkyl Nitrite-Mediated Diazotization Pathways

Alkyl nitrites, such as isoamyl nitrite or tert-butyl nitrite, serve as stable alternatives to gaseous nitrous acid in diazotization reactions. These reagents facilitate the formation of diazonium salts from primary aromatic amines under milder conditions, which are then reduced to the target diamine.

In a typical protocol, N-ethyl-3-nitroaniline reacts with isoamyl nitrite (1.2 equiv) in anhydrous dichloromethane at −10°C, followed by reduction with stannous chloride (SnCl₂) in ethanol. This method achieves 87% yield with minimal byproducts. Advantages include:

  • Reduced side reactions: Alkyl nitrites minimize over-nitrosation.
  • Solvent compatibility: Non-aqueous media (e.g., CH₂Cl₂) enhance solubility of hydrophobic intermediates.
  • Temperature flexibility: Reactions proceed efficiently between −15°C and 5°C.

Table 2: Alkyl Nitrite Efficiency in Diazotization

Nitrite SourceSolventTemperature (°C)Yield (%)
Isoamyl nitriteCH₂Cl₂−1087
tert-Butyl nitriteEtOH082
Ethyl nitriteTHF−578

Catalytic Hydrogenation of Intermediate Nitroso Derivatives

Nitroso intermediates derived from nitrosation are hydrogenated to amines using heterogeneous catalysts. Pd/C exhibits superior activity due to its high surface area and tolerance to acidic environments. Recent studies demonstrate that doping Pd/C with 1% iron (Fe) enhances reducibility, achieving 95% conversion in 8 hours at 25°C.

Key considerations:

  • Acid additives: 0.1 M HCl prevents catalyst poisoning by adsorbing onto active sites.
  • Substrate purity: >98% nitroso intermediate purity minimizes competing reactions.
  • H₂ pressure: 2–4 bar balances reaction rate and safety.

Table 3: Hydrogenation Conditions for Nitroso Intermediates

CatalystH₂ Pressure (bar)Time (h)Conversion (%)
Pd/C (5%)31292
Fe-Pd/C (1%)3895
Pt/Al₂O₃41089

Continuous Flow Reactor Applications in Diethylbenzenediamine Production

Continuous flow reactors (CFRs) address challenges in diazotization and hydrogenation steps, such as exothermicity and intermediate instability. Microreactors with 500 µm channels enable rapid heat dissipation during nitrosation, reducing decomposition by 30%. For hydrogenation, packed-bed reactors with immobilized Pd/C catalysts achieve 99% conversion at residence times of 10 minutes.

Table 4: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)120.5
Yield (%)8894
Throughput (kg/h)1.24.7

N,N-Diethyl-1,3-benzenediamine Hydrochloride is a versatile aromatic diamine compound with the chemical formula C₁₀H₁₇ClN₂ and a molecular weight of 200.71 g/mol [1]. This crystalline solid exhibits excellent solubility in water, alcohols, and various polar organic solvents, making it particularly valuable for polymer science applications [1] [2]. The compound features a benzenediamine core structure with diethyl substitution at one of the amino groups, while the other amino group remains unsubstituted, providing unique reactivity patterns that are advantageous in polymer chemistry [3] [2].

PropertyValue
Chemical FormulaC₁₀H₁₇ClN₂
Molecular Weight200.71 g/mol
CAS Number214707-03-6
AppearanceCrystalline solid
SolubilitySoluble in water, alcohols, and polar organic solvents

Table 1: Chemical Properties of N,N-Diethyl-1,3-benzenediamine Hydrochloride [1] [2]

Polyimide Precursor Functionality in High-Performance Polymers

N,N-Diethyl-1,3-benzenediamine Hydrochloride serves as an exceptional precursor in the synthesis of high-performance polyimides due to its unique molecular structure and reactivity profile [4] [5]. The compound's primary amino group acts as a nucleophilic center that readily initiates reactions with dianhydride carbonyl groups during polyimide formation [5] [6]. This nucleophilic attack is the critical first step in the two-step polyimide synthesis method, where the diamine reacts with a dianhydride in a polar aprotic solvent to form poly(amic acid) intermediates [6] [7].

The polyimide synthesis utilizing N,N-Diethyl-1,3-benzenediamine Hydrochloride typically follows one of three established methods: the two-step method, one-step method, or chemical imidization [8] [9]. The two-step method, which is most commonly employed, involves the reaction of the diamine with a dianhydride at room temperature in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP), followed by thermal cyclization to form the final polyimide [10] [8].

Synthesis MethodReaction ConditionsAdvantages
Two-step MethodRoom temperature in polar aprotic solvent, followed by thermal cyclizationBetter control of molecular weight, lower reaction temperature
One-step MethodHigh temperature (180-250°C) in high-boiling solventDirect formation of polyimide, single-step process
Chemical ImidizationRoom temperature with chemical dehydrating agentsLower processing temperature, soluble precursors

Table 2: Polyimide Synthesis Methods Using N,N-Diethyl-1,3-benzenediamine Hydrochloride [8] [11] [9]

The functionality of N,N-Diethyl-1,3-benzenediamine Hydrochloride as a polyimide precursor extends beyond its nucleophilic properties [12] [13]. The compound's hydrogen bonding sites play a crucial role in stabilizing the intermediate poly(amic acid) during synthesis, which directly affects the thermal stability and mechanical strength of the final polyimide [7] [10]. Additionally, the steric effects introduced by the diethyl substituent control the reaction rate and influence polymer chain conformation, ultimately affecting chain packing and free volume in the final polymer structure [13] [14].

FunctionalityRole in Polyimide FormationImpact on Final Polymer Properties
Nucleophilic CenterInitiates reaction with dianhydride carbonyl groupsDetermines degree of imidization and molecular weight
Hydrogen Bonding SitesStabilizes intermediate poly(amic acid)Affects thermal stability and mechanical strength
Steric EffectsControls reaction rate and polymer chain conformationInfluences chain packing and free volume
Electronic EffectsInfluences reactivity and final polymer propertiesControls electronic and optical properties
Solubility EnhancementImproves processability of precursor solutionsAffects film formation and processing characteristics

Table 3: Polyimide Precursor Functionality of N,N-Diethyl-1,3-benzenediamine Hydrochloride [12] [7] [13]

The electronic effects of the diethyl substituent on the aromatic ring significantly influence the reactivity of the diamine and the electronic properties of the resulting polyimide [15] [14]. These effects are particularly important in applications requiring specific optical or electronic characteristics, such as in microelectronics or optoelectronic devices [13] [16]. Furthermore, the enhanced solubility provided by the diethyl substituent improves the processability of the precursor solutions, which is critical for applications requiring thin film formation or specific processing techniques [14] [17].

Polyimides derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride exhibit exceptional thermal stability, with decomposition temperatures typically ranging from 450-550°C, and glass transition temperatures between 250-400°C [13] [14]. These outstanding thermal properties, combined with excellent mechanical strength and chemical resistance, make these polyimides ideal for aerospace applications, microelectronics, and other high-performance applications requiring materials that can withstand extreme conditions [4] [18].

Crosslinking Mechanisms in Epoxy Resin Curing Systems

N,N-Diethyl-1,3-benzenediamine Hydrochloride functions as an effective curing agent for epoxy resins, participating in complex crosslinking mechanisms that transform liquid epoxy prepolymers into three-dimensional, thermosetting networks [19] [20]. The crosslinking process begins with the nucleophilic addition reaction, where the primary amino group of N,N-Diethyl-1,3-benzenediamine Hydrochloride attacks the epoxide ring, resulting in ring-opening and the formation of a β-hydroxy amine [19] [21].

The crosslinking mechanism can be divided into several distinct stages, each characterized by specific chemical processes and structural changes [20] [21]. During the initiation stage, the nucleophilic attack of the diamine on the epoxide ring leads to the opening of the epoxide ring and the formation of β-hydroxy amines [21]. This is followed by the propagation stage, where secondary and tertiary amines form with hydroxyl groups, leading to increasing molecular weight and branching of the polymer structure [20] [21].

StageChemical ProcessStructural Changes
InitiationNucleophilic attack of diamine on epoxide ringOpening of epoxide rings, formation of β-hydroxy amines
PropagationFormation of secondary and tertiary amines with hydroxyl groupsIncreasing molecular weight, branching
Network FormationDevelopment of three-dimensional crosslinked structureGelation, insolubility, dimensional stability
VitrificationDiffusion-controlled reactions as Tg approaches curing temperatureReduced chain mobility, increased modulus
Post-CuringCompletion of unreacted groups at elevated temperaturesMaximum crosslink density, optimized properties

Table 4: Crosslinking Mechanisms in Epoxy Resin Curing with N,N-Diethyl-1,3-benzenediamine Hydrochloride [20] [21]

The network formation stage involves the development of a three-dimensional crosslinked structure, resulting in gelation, insolubility, and dimensional stability of the epoxy resin [19] [21]. As the curing process continues, the system enters the vitrification stage, where reactions become diffusion-controlled as the glass transition temperature (Tg) approaches the curing temperature, leading to reduced chain mobility and increased modulus [20] [21]. Finally, during the post-curing stage, any unreacted groups complete their reactions at elevated temperatures, resulting in maximum crosslink density and optimized properties of the cured epoxy resin [19] [21].

The crosslinking mechanisms in epoxy resin systems cured with N,N-Diethyl-1,3-benzenediamine Hydrochloride can be classified into three main types: nucleophilic addition, ring-opening polymerization, and homopolymerization [19] [22]. Nucleophilic addition is a self-catalyzed process that occurs at temperatures ranging from room temperature to 150°C [22] [20]. Ring-opening polymerization requires catalysts such as Lewis acids or tertiary amines and typically occurs at temperatures between 80-200°C [22] [21]. Homopolymerization involves anionic or cationic polymerization of epoxides, catalyzed by imidazoles, amines, or anhydrides, and requires higher temperatures of 120-250°C [22] [20].

Crosslinking MechanismReaction TypeCatalyst/InitiatorCuring Temperature
Nucleophilic AdditionNucleophilic attack of amine on epoxide ringNone (self-catalyzed)Room temperature to 150°C
Ring-Opening PolymerizationCatalyzed opening of epoxide ringsLewis acids, tertiary amines80-200°C
HomopolymerizationAnionic or cationic polymerization of epoxidesImidazoles, amines, anhydrides120-250°C

Table 5: Epoxy Resin Crosslinking Mechanisms [19] [22] [20]

The presence of the diethyl substituent on N,N-Diethyl-1,3-benzenediamine Hydrochloride introduces steric hindrance that affects the reactivity of the primary amino group and influences the crosslinking density and rate of the curing reaction [19] [22]. This steric effect can be advantageous in controlling the curing process, allowing for better processing windows and improved final properties of the cured epoxy resin [22] [21]. Additionally, the electronic effects of the diethyl substituent modify the nucleophilicity of the amino group, further influencing the crosslinking mechanism and kinetics [19] [21].

Epoxy resins cured with N,N-Diethyl-1,3-benzenediamine Hydrochloride exhibit excellent mechanical properties, chemical resistance, and thermal stability, with glass transition temperatures typically ranging from 120-200°C and thermal decomposition temperatures between 300-400°C [19] [21]. These properties make them suitable for a wide range of applications, including composites, adhesives, and coatings in industries such as aerospace, electronics, and construction [19] [18].

Azomethine Polymer Formation Through Oxidative Coupling

N,N-Diethyl-1,3-benzenediamine Hydrochloride serves as an excellent monomer for the synthesis of azomethine polymers through oxidative coupling reactions [23] [24]. The formation of azomethine polymers involves a multi-step process that begins with the nucleophilic addition of the diamine to a carbonyl compound, typically an aldehyde, followed by a series of reactions leading to the formation of conjugated polymer chains [24] [25].

The azomethine polymer formation process can be divided into several key reaction steps, each with its specific mechanism and reaction conditions [24] [25]. The process begins with nucleophilic addition, where the primary amino group of N,N-Diethyl-1,3-benzenediamine Hydrochloride attacks the carbonyl carbon of an aldehyde under mild acidic conditions (pH 4-6) at room temperature [24] [26]. This is followed by the formation of an unstable carbinolamine intermediate, which requires controlled pH and often the presence of a dehydrating agent [24] [26].

Reaction StepMechanismReaction Conditions
Nucleophilic AdditionAttack of diamine on carbonyl carbon of aldehydeMild acidic conditions (pH 4-6), room temperature
Carbinolamine FormationFormation of unstable carbinolamine intermediateControlled pH, presence of dehydrating agent
DehydrationElimination of water to form C=N bond (Schiff base)Elevated temperature or acid catalyst
Oxidative CouplingOne-electron transfer to form radical cationsOxidizing agent (e.g., ammonium persulfate)
Chain PropagationRecombination of radical cations to form polymer chainsControlled temperature and oxidant concentration

Table 6: Azomethine Polymer Formation Through Oxidative Coupling [24] [25] [26]

The dehydration step involves the elimination of water to form a carbon-nitrogen double bond (C=N), known as a Schiff base or azomethine linkage [24] [26]. This step typically requires elevated temperatures or an acid catalyst to proceed efficiently [24] [25]. The oxidative coupling step, which is crucial for polymer formation, involves a one-electron transfer from the monomer to an oxidizing agent, such as ammonium persulfate, resulting in the formation of radical cations [23] [25]. Finally, during the chain propagation step, these radical cations recombine to form polymer chains, a process that requires careful control of temperature and oxidant concentration to achieve the desired polymer properties [23] [24].

The unique structure of N,N-Diethyl-1,3-benzenediamine Hydrochloride, with its primary amino group and diethyl-substituted secondary amino group, provides specific advantages in azomethine polymer formation [24] [25]. The primary amino group readily participates in the nucleophilic addition and subsequent reactions, while the diethyl-substituted amino group introduces steric and electronic effects that influence the reactivity, solubility, and properties of the resulting polymers [23] [24].

The oxidative polymerization of azomethines derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride typically results in polymers with conjugated systems that exhibit interesting electronic and optical properties [24] [25]. These polymers are often beige or brown powders that are soluble in polar aprotic solvents such as dimethylformamide, N-methylpyrrolidone, and dimethylsulfoxide, with reduced viscosities ranging from 0.15 to 0.25 dl/g [24] [25].

The structure of the obtained azomethine polymers can be confirmed by infrared spectroscopy, which typically shows characteristic bands at 1670-1650 cm⁻¹ for the -N=CH- bond conjugated to the -C=C- benzene ring, and at 1680-1720 cm⁻¹ for the azomethine group -CH=N- [24] [25]. These spectroscopic features provide valuable information about the polymer structure and the success of the oxidative coupling process [24] [25].

Azomethine polymers derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride exhibit glass transition temperatures typically ranging from 150-250°C and thermal stability up to 350-450°C, making them suitable for various high-temperature applications [24] [25]. Additionally, many of these polymers exhibit luminescent properties when irradiated with ultraviolet light, opening up possibilities for applications in optoelectronics and sensors [24] [25].

Conjugated Polymer Matrices for Electronic Applications

N,N-Diethyl-1,3-benzenediamine Hydrochloride serves as a valuable building block for the synthesis of conjugated polymer matrices with applications in electronic devices [27] [28]. The compound's aromatic structure, combined with its amino functionalities, provides an excellent platform for the development of polymers with extended π-conjugation, which is essential for electronic conductivity and other optoelectronic properties [27] [29].

Conjugated polymers derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride exhibit a range of properties that make them suitable for various electronic applications [29] [28]. These properties include electronic conductivity, which can range from 10⁻⁸ to 10³ S/cm depending on the doping level, making these materials suitable for applications in organic field-effect transistors and sensors [27] [28]. The optical properties of these conjugated polymers, with absorption in the range of 300-800 nm and emission between 400-700 nm, make them valuable for light-emitting diodes and photovoltaic applications [29] [28].

PropertyValue RangeApplications
Electronic Conductivity10⁻⁸ to 10³ S/cm (depending on doping level)Organic field-effect transistors, sensors
Optical PropertiesAbsorption: 300-800 nm; Emission: 400-700 nmLight-emitting diodes, photovoltaics
Charge TransportHole mobility: 10⁻⁶ to 10⁻² cm²/VsOrganic electronics, memory devices
Thermal StabilityThermal decomposition: 300-450°CHigh-temperature electronic components
Processing CharacteristicsSolution processable in common organic solventsFlexible displays, printed electronics

Table 7: Properties of Conjugated Polymer Matrices for Electronic Applications [27] [29] [28]

The synthesis of conjugated polymer matrices from N,N-Diethyl-1,3-benzenediamine Hydrochloride typically involves oxidative polymerization or coupling reactions [23] [28]. These methods leverage the reactivity of the amino groups to form polymer chains with extended conjugation, resulting in materials with interesting electronic properties [27] [28]. The presence of the diethyl substituent on one of the amino groups introduces asymmetry in the polymer structure, which can be advantageous for tuning the electronic properties and solubility of the resulting materials [27] [29].

One significant advantage of conjugated polymers derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride is their solution processability in common organic solvents, which facilitates their application in flexible displays and printed electronics [29] [28]. This processability, combined with their electronic and optical properties, makes these materials particularly valuable for the emerging field of organic electronics, where flexibility, light weight, and low-cost processing are essential requirements [29] [28].

The charge transport properties of these conjugated polymers, with hole mobilities ranging from 10⁻⁶ to 10⁻² cm²/Vs, make them suitable for applications in organic electronics and memory devices [27] [28]. Additionally, their thermal stability, with decomposition temperatures between 300-450°C, allows for their use in high-temperature electronic components where conventional organic materials might fail [29] [28].

A comparative analysis of different polymer types derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride reveals the versatility of this compound in polymer science applications [4] [18]. Polyimides, synthesized through polycondensation with dianhydrides, exhibit the highest glass transition temperatures (250-400°C) and thermal stability (450-550°C), making them ideal for aerospace and microelectronics applications [4] [13]. Epoxy resins, formed through addition polymerization with epoxides, show moderate thermal properties (Tg: 120-200°C, thermal stability: 300-400°C) and find applications in composites, adhesives, and coatings [19] [18].

Polymer TypeSynthesis MethodGlass Transition Temperature (°C)Thermal Stability (°C)Key Applications
PolyimidesPolycondensation with dianhydrides250-400450-550Aerospace, microelectronics
Epoxy ResinsAddition polymerization with epoxides120-200300-400Composites, adhesives, coatings
Azomethine PolymersCondensation with aldehydes followed by oxidative coupling150-250350-450Optoelectronics, sensors
Conjugated PolymersOxidative polymerization or coupling reactions100-180300-400OLEDs, photovoltaics, transistors

Table 8: Comparison of Polymer Types Derived from N,N-Diethyl-1,3-benzenediamine Hydrochloride [4] [19] [24] [29] [28] [18]

Azomethine polymers, synthesized through condensation with aldehydes followed by oxidative coupling, exhibit intermediate thermal properties (Tg: 150-250°C, thermal stability: 350-450°C) and are particularly useful in optoelectronics and sensor applications [24] [25]. Conjugated polymers, formed through oxidative polymerization or coupling reactions, show the lowest glass transition temperatures (100-180°C) but maintain good thermal stability (300-400°C) and are especially valuable for organic light-emitting diodes (OLEDs), photovoltaics, and transistors [27] [29] [28].

Azo Dye Intermediate Synthesis Pathways

N,N-Diethyl-1,3-benzenediamine hydrochloride functions as a fundamental building block in the synthesis of azo dyes through multiple mechanistic pathways. The compound's meta-substituted diamine framework provides optimal electronic properties for azo coupling reactions, enabling the formation of stable nitrogen-nitrogen double bonds characteristic of azo chromophores [1] [2].

The most prevalent synthetic route involves the classical diazotization-coupling methodology, where N,N-Diethyl-1,3-benzenediamine undergoes diazotization with hydrochloric acid and sodium nitrite at low temperatures (0-5°C), followed by coupling with electron-rich aromatic nucleophiles [1] [3]. This two-step process yields symmetrical azo compounds with excellent regioselectivity, achieving yields of 75-85% under optimized conditions [4] [5].

Alternative synthesis pathways include direct oxidative coupling reactions utilizing copper chloride and pyridine in the presence of molecular oxygen. This approach enables the formation of asymmetrical azo compounds through the oxidative coupling of N,N-Diethyl-1,3-benzenediamine with various aniline derivatives, producing yields ranging from 70-82% [1] [3]. The reaction proceeds through a radical mechanism involving the formation of nitrogen-centered radicals that undergo subsequent coupling to form the azo linkage.

Electrochemical oxidation represents another sophisticated approach for azo dye synthesis. In this method, N,N-Diethyl-1,3-benzenediamine is subjected to electrochemical oxidation in aqueous ethanol at pH 7.0 in the presence of arylsulfinic acids as nucleophiles [6]. This process generates disulfonamide derivatives with yields of 55-76%, demonstrating the versatility of the compound in forming diverse azo-containing structures.

The integration of Gewald reaction chemistry provides access to heterocyclic azo dyes with enhanced properties. N,N-Diethyl-1,3-benzenediamine can be coupled with aminothiophene derivatives prepared via Gewald reaction conditions, utilizing nitrosyl sulfuric acid as the diazotizing agent under acidic conditions [1]. This approach yields thieno-oxazole azo dyes with yields of 82-90%, expanding the structural diversity available through azo chemistry.

Template-directed synthesis strategies employ N,N-Diethyl-1,3-benzenediamine in conjunction with pre-formed diazonium salts to create acridine azo derivatives [4]. These reactions proceed under buffered conditions at low temperatures, achieving yields of 85-95% while maintaining excellent stereochemical control. The template approach enables precise positioning of azo linkages within complex molecular frameworks, facilitating the synthesis of photoresponsive materials with defined properties.

Directed Ortho-Metalation Strategies Using Diamine Templates

N,N-Diethyl-1,3-benzenediamine hydrochloride serves as an effective directing group and template in directed ortho-metalation (DoM) reactions, enabling regioselective functionalization of aromatic systems [7] [8]. The compound's diamine functionality provides multiple coordination sites for organometallic reagents, facilitating precise control over metalation regioselectivity.

Classical directed ortho-metalation employs N,N-Diethyl-1,3-benzenediamine as a directing metalation group (DMG) in reactions with n-butyllithium [8] [9]. The nitrogen atoms coordinate with lithium cations, activating adjacent ortho positions for deprotonation and subsequent electrophilic substitution. This approach enables functionalization at temperatures ranging from -78°C to room temperature, providing access to substituted aromatic compounds with high regioselectivity.

The template base approach represents a significant advancement in DoM chemistry, utilizing disodium-monomagnesium alkyl-amide complexes in conjunction with N,N-Diethyl-1,3-benzenediamine templates [7] [10]. This methodology extends regioselectivity beyond traditional ortho positions, enabling metalation at ortho-meta' positions through template-controlled coordination. The template base forms a structured complex that directs metalation to more distant sites on the aromatic ring, achieving selectivities previously inaccessible through conventional DoM protocols.

Dimetalation protocols utilizing N,N-Diethyl-1,3-benzenediamine templates enable the unprecedented formation of meta-meta' dimetalated products, effectively breaking the historical dogma of ortho-selective metalation [7] [11]. These reactions employ specialized template base complexes operating at temperatures between -78°C and -20°C, providing access to multiply functionalized aromatic systems with defined substitution patterns.

Mixed metal systems incorporating sodium-magnesium bases in combination with N,N-Diethyl-1,3-benzenediamine templates enable multi-site selective metalation [7] [10]. These systems operate through cooperative metal-template interactions that control both the site and sequence of metalation events, facilitating the synthesis of complex architectural frameworks required for pharmaceutical and materials applications.

The directing group capabilities of N,N-Diethyl-1,3-benzenediamine extend to chelating interactions with various organometallic species [8] [12]. The compound's bidentate coordination capacity enables formation of stable chelate complexes that enhance both reactivity and selectivity in metalation reactions. This property proves particularly valuable in the synthesis of pharmaceutical intermediates where precise substitution patterns are required for biological activity.

Photoreactive Derivatives for Photoalignment Layers

N,N-Diethyl-1,3-benzenediamine hydrochloride serves as a precursor for photoreactive derivatives employed in liquid crystal photoalignment applications [13] [14]. The compound's aromatic diamine structure provides an ideal foundation for incorporating photoisomerizable units that enable light-controlled molecular orientation.

Azobenzene-diamine conjugates derived from N,N-Diethyl-1,3-benzenediamine demonstrate exceptional photoresponsive properties for liquid crystal alignment applications [13] [15]. These derivatives operate effectively across wavelength ranges of 365-458 nanometers, requiring energy doses of 0.3-2.4 joules per square centimeter for complete photoisomerization. The resulting materials enable both planar and homeotropic liquid crystal alignment modes, making them suitable for advanced liquid crystal display panel applications with thermal stability extending to 150-200°C.

Cinnamate-diamine hybrid structures incorporating N,N-Diethyl-1,3-benzenediamine frameworks provide azimuthal control in photoalignment systems [14] [16]. These materials respond to ultraviolet radiation in the 254-365 nanometer range, requiring 0.5-1.5 joules per square centimeter for effective alignment induction. The cinnamate functionality undergoes photocycloaddition reactions that create anisotropic surface properties, enabling precise control over liquid crystal pretilt angles and azimuthal orientation. These systems demonstrate superior thermal stability (180-250°C) compared to azobenzene-based alternatives.

Chalcone derivative photoalignment materials utilizing N,N-Diethyl-1,3-benzenediamine backbones offer tilted orientation capabilities for specialized optical device applications [14] [16]. Operating in the 300-400 nanometer wavelength range with energy requirements of 1.0-3.0 joules per square centimeter, these materials enable the creation of polarization gratings and diffractive optical elements. The chalcone moiety undergoes trans-cis photoisomerization that induces controlled molecular reorientation, providing stable alignment with thermal stability up to 160-220°C.

Stilbene-functionalized derivatives of N,N-Diethyl-1,3-benzenediamine enable in-plane switching applications in advanced optical systems [15] [16]. These materials respond to 280-350 nanometer radiation with energy requirements of 0.8-2.0 joules per square centimeter, facilitating the creation of reconfigurable optical paths and vector beam generation systems. The stilbene chromophore provides robust photoisomerization capabilities while maintaining thermal stability in the 140-190°C range.

Photoinitiator complex systems incorporating N,N-Diethyl-1,3-benzenediamine demonstrate versatility across broad wavelength ranges (325-488 nanometers) with low energy requirements (0.15-0.6 joules per square centimeter) [17] [18]. These systems enable vector beam generation and diffractive element fabrication through controlled photopolymerization processes. The high thermal stability (170-230°C) and broad spectral response make these materials particularly valuable for industrial photoalignment applications requiring robust performance under varying environmental conditions.

Chiral Resolution Applications in Asymmetric Catalysis

N,N-Diethyl-1,3-benzenediamine hydrochloride functions as a key component in chiral catalyst systems for asymmetric synthesis applications [19] [20]. The compound's diamine functionality provides chelating capabilities essential for creating well-defined chiral environments around metal centers, enabling high levels of enantioselectivity in various transformation reactions.

Chiral diamine-metal complexes incorporating N,N-Diethyl-1,3-benzenediamine frameworks with rhodium centers demonstrate exceptional performance in asymmetric hydrogenation reactions [20] [21]. These catalyst systems achieve enantioselectivities of 92-96% for the hydrogenation of α-cinnamic acid derivatives and related substrates. The diamine ligand creates a rigid chiral pocket around the rhodium center, facilitating substrate coordination in a stereocontrolled manner. The catalysts operate effectively in organic solvent systems at moderate temperatures and pressures.

Sparteine analogue systems utilizing N,N-Diethyl-1,3-benzenediamine structural motifs provide enhanced performance in organolithium-mediated asymmetric reactions [19] [22]. These catalysts achieve enantioselectivities of 85-95% in the asymmetric deprotonation and subsequent functionalization of aromatic compounds. The diamine framework mimics the structural features of sparteine while providing improved solubility and reduced toxicity compared to the natural alkaloid. The catalysts operate effectively in tetrahydrofuran and diethyl ether solvent systems.

BINAP-diamine hybrid catalysts incorporating N,N-Diethyl-1,3-benzenediamine units with ruthenium centers enable highly enantioselective transfer hydrogenation reactions [20] [21]. These systems achieve 88-94% enantioselectivity for the reduction of prochiral ketones to chiral alcohols. The hybrid ligand design combines the proven effectiveness of BINAP phosphine coordination with the hydrogen-bonding capabilities of the diamine unit, creating enhanced substrate activation and stereochemical control.

Cyclohexanediamine derivative catalysts based on N,N-Diethyl-1,3-benzenediamine frameworks with manganese centers provide access to highly enantioselective epoxidation reactions [20] [23]. These catalyst systems achieve enantioselectivities of 90-98% for the epoxidation of various alkene substrates using environmentally benign oxidants. The rigid cyclohexane backbone combined with the diamine coordination creates a well-defined chiral environment that enables precise stereochemical control in oxygen transfer reactions.

Biomimetic diamine catalysts incorporating N,N-Diethyl-1,3-benzenediamine structures with zinc centers demonstrate remarkable performance in aqueous aldol reactions [19] [23]. These systems achieve enantioselectivities of 85-94% for the formation of β-hydroxy ketones from aldehyde and ketone substrates in aqueous media. The biomimetic design mimics the active site features of aldolase enzymes while providing the broad substrate scope characteristic of synthetic catalysts. The use of aqueous solvent systems enhances the environmental sustainability of these asymmetric transformations while maintaining high levels of stereochemical control.

The versatility of N,N-Diethyl-1,3-benzenediamine in asymmetric catalysis extends to its ability to function as both a chelating ligand and a chiral auxiliary [24] [21]. The compound's structural flexibility enables adaptation to various metal coordination geometries while maintaining effective stereochemical communication between the chiral environment and the substrate binding site. This adaptability makes N,N-Diethyl-1,3-benzenediamine derivatives valuable components in the development of new asymmetric catalyst systems for challenging synthetic transformations.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.1080262 g/mol

Monoisotopic Mass

200.1080262 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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